molecular formula C10H8ClNO2 B2734204 methyl 4-chloro-1H-indole-2-carboxylate CAS No. 230291-43-7

methyl 4-chloro-1H-indole-2-carboxylate

Cat. No.: B2734204
CAS No.: 230291-43-7
M. Wt: 209.63
InChI Key: VCWSTLMSXZPPMD-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a chloro substituent at the 4-position and a carboxylate ester group at the 2-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . For this specific compound, the starting materials would include a chloro-substituted phenylhydrazine and an appropriate ester precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives and heterocyclic compounds.

    Biology: Indole derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is used in the development of pharmaceutical agents targeting various diseases.

    Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, or other biomolecules, modulating their activity. The chloro and ester substituents can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate
  • Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate
  • Methyl 4-chloro-7-nitro-1H-indole-2-carboxylate

Uniqueness

Methyl 4-chloro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the chloro group at the 4-position and the ester group at the 2-position can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 4-chloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWSTLMSXZPPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230291-43-7
Record name methyl 4-chloro-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 2-azido-3-(2-chlorophenyl)-propenoate (3.566 g, 144 mmol) was suspended in toluene (800 ml) and the mixture was heated at reflux for three hours, then cooled and allowed to stir at room temperature overnight. A yellow crystalline material was obtained by filtration and recrystallised from hexane.
Name
Methyl 2-azido-3-(2-chlorophenyl)-propenoate
Quantity
3.566 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

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